molecular formula C10H15N3 B2819925 N-methyl-1-pyridin-4-ylpyrrolidin-3-amine CAS No. 1365236-92-5

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine

Cat. No.: B2819925
CAS No.: 1365236-92-5
M. Wt: 177.251
InChI Key: ISEBPXBVBQDKBL-UHFFFAOYSA-N
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Description

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by binding to transcription factors or modifying histones, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to a decrease in the enzymatic activity and subsequent changes in metabolic pathways. Additionally, this compound can activate or inhibit receptors on the cell surface, triggering intracellular signaling cascades that alter cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects, while doses above this range lead to toxicity. These findings highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of drugs and other xenobiotics. By modulating the activity of these enzymes, this compound can influence the metabolic flux and levels of various metabolites. This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of co-administered drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects. For example, localization to the nucleus allows it to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular energy metabolism .

Preparation Methods

The synthesis of N-methyl-1-pyridin-4-ylpyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common synthetic route includes the reaction of N-methylpyrrolidine with 4-bromopyridine under specific conditions to form the desired compound. Industrial production methods may involve microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency .

Chemical Reactions Analysis

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine can be compared with other similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry.

    Piperidine derivatives: Similar to pyrrolidine derivatives, piperidine compounds are important in drug design and synthesis

The uniqueness of this compound lies in its specific combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-11-9-4-7-13(8-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEBPXBVBQDKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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